molecular formula C11H24N2O B1306352 Isobutyl-(3-morpholin-4-yl-propyl)-amine CAS No. 626208-01-3

Isobutyl-(3-morpholin-4-yl-propyl)-amine

Cat. No. B1306352
M. Wt: 200.32 g/mol
InChI Key: POWBNONWENYXSB-UHFFFAOYSA-N
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Description

Isobutyl-(3-morpholin-4-yl-propyl)-amine is a chemical compound that is part of a broader class of morpholine amides. These compounds are of interest due to their potential applications in organic synthesis and pharmaceutical chemistry. The morpholine moiety is a common feature in various pharmacologically active compounds, and its incorporation into other structures can significantly alter their chemical and biological properties.

Synthesis Analysis

The synthesis of morpholine amides, such as Isobutyl-(3-morpholin-4-yl-propyl)-amine, can be achieved through the aminolysis of esters. A notable method involves the use of diisobutyl(morpholino)aluminum, which allows for the direct conversion of esters to morpholine amides. This process is efficient and mild, providing a convenient route to synthesize ketones and aldehydes from esters with high yields, as demonstrated in the synthesis of related morpholine amides .

Molecular Structure Analysis

The molecular structure of Isobutyl-(3-morpholin-4-yl-propyl)-amine is characterized by the presence of a morpholine ring, which is a saturated heterocyclic amine consisting of an oxygen atom and a nitrogen atom in a six-membered ring. This structure is known to impart stability and unique chemical properties to the compounds it is part of. The morpholine ring can engage in various chemical reactions, often serving as a key functional group in medicinal chemistry.

Chemical Reactions Analysis

Morpholine amides can participate in a variety of chemical reactions. For instance, the interaction of morpholine-containing carbonitriles with hydrazine hydrate can lead to different reaction pathways depending on the substituents present. In one case, a recyclization reaction occurs, forming a complex heterocyclic structure, while in another, the reaction may stop after the removal of a protecting group . These reactions highlight the reactivity of morpholine amides and their potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of Isobutyl-(3-morpholin-4-yl-propyl)-amine would be influenced by the morpholine ring and the isobutyl side chain. While specific data on this compound is not provided, morpholine amides generally exhibit moderate polarity due to the presence of the amide bond and the heteroatoms in the morpholine ring. These properties can affect solubility, boiling and melting points, and the compound's overall reactivity. The isobutyl group could contribute to the hydrophobic character of the compound, potentially affecting its interaction with biological systems and solvents.

Scientific Research Applications

Synthesis and Material Applications

  • Fluorine Chemistry and Material Properties : Gupta, Twamley, and Shreeve (2006) demonstrated the quaternization of cyclic and acyclic secondary amines with perfluoroalkyl 1,3-diketones to form secondary ammonium perfluoroalkyl 1,3-diketonates. This synthesis included morpholine derivatives, highlighting the material's potential applications in creating fluorine-containing compounds with specific thermal and structural properties (Gupta et al., 2006).

Pharmacological Synthesis and Activity

  • Anticancer Compound Synthesis : Lu et al. (2017) synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound that showed distinct inhibition on cancer cell proliferation. This synthesis involved a condensation reaction incorporating a morpholine moiety, indicating the potential of such structures in developing pharmacologically active compounds (Lu et al., 2017).

  • Synthesis of Tertiary Amines : Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines including 1,3-di-morpholin-4-yl-propan-2-ol and investigated their performance in inhibiting carbon steel corrosion, revealing a potential application in materials protection. This research underscores the versatility of morpholine derivatives in both pharmacological and industrial applications (Gao et al., 2007).

Heterocyclic Chemistry and Synthetic Applications

  • Heterocyclic Compound Synthesis : The work by Zaki, Radwan, and El-Dean (2017) on synthesizing new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives, involving morpholine, provided insights into the synthesis of complex heterocyclic compounds that could be explored for various biological activities (Zaki et al., 2017).

  • Novel Synthetic Routes : Mathur, Prasad, Cameron, and Jha (2014) developed a microwave-assisted, catalyst-free synthetic procedure for 3,3-dimethyl-4-morpholino-3,4-dihydrocoumarins, demonstrating innovative approaches to synthesizing morpholine-containing compounds with potential for diverse applications (Mathur et al., 2014).

properties

IUPAC Name

2-methyl-N-(3-morpholin-4-ylpropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-11(2)10-12-4-3-5-13-6-8-14-9-7-13/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWBNONWENYXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl-(3-morpholin-4-yl-propyl)-amine

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